molecular formula C21H19N5O2S B2454254 N-(4-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898487-91-7

N-(4-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2454254
CAS No.: 898487-91-7
M. Wt: 405.48
InChI Key: FVGDHKKLBTVQJO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-28-18-11-9-17(10-12-18)22-19(27)15-29-21-24-23-20(16-7-3-2-4-8-16)26(21)25-13-5-6-14-25/h2-14H,15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGDHKKLBTVQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features, which include a methoxyphenyl group, a triazole moiety, and a pyrrole substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Property Details
Molecular Formula C20H20N4O2S
Molecular Weight 392.46 g/mol
IUPAC Name This compound
InChI Key [InChI Key details here]

Anticancer Activity

Preliminary studies have assessed the cytotoxic effects of related compounds against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). These studies indicate that modifications in the triazole and pyrrole structures can enhance cytotoxicity. The specific mechanisms of action remain to be fully elucidated but may involve the inhibition of key cellular pathways related to cancer cell proliferation.

The proposed mechanism of action for this compound likely involves interactions with specific enzymes or receptors. The presence of the triazole ring may facilitate binding to biological targets through hydrogen bonding and hydrophobic interactions. Additionally, the methoxy and phenyl groups could enhance binding affinity through π–π stacking interactions.

Case Studies and Research Findings

Several studies have highlighted the biological potential of triazole-containing compounds:

  • Antibacterial Studies : A study demonstrated that triazole derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, indicating the potential for this compound to exhibit similar effects .
  • Anticancer Activity : Another investigation into structurally similar compounds revealed effective inhibition of cell proliferation in A549 and HeLa cells. This suggests that further exploration of this compound could yield promising results in cancer therapeutics .

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